molecular formula C18H22N2O6 B612887 Z-D-Leu-Osu CAS No. 65581-25-1

Z-D-Leu-Osu

Cat. No.: B612887
CAS No.: 65581-25-1
M. Wt: 362,38 g/mole
InChI Key: YHZUOMRURVTBMO-CQSZACIVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Z-D-Leu-Osu is typically synthesized through the reaction of N-alpha-Benzyloxycarbonyl-D-leucine (Z-D-Leu) with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Z-D-Leu-Osu primarily undergoes substitution reactions, where the succinimidyl ester group is replaced by an amine group to form an amide bond . This reaction is commonly used in peptide coupling.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), and various amines. The reactions are typically carried out in organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Major Products: The major products formed from the reactions involving this compound are peptides with stable amide bonds. The succinimidyl ester group is replaced by an amine group from the peptide chain .

Comparison with Similar Compounds

Similar Compounds: Some similar compounds to Z-D-Leu-Osu include:

Uniqueness: this compound is unique due to its specific use in the synthesis of peptides containing D-leucine. This makes it particularly valuable in the study of D-amino acid-containing peptides and proteins, which have unique structural and functional properties compared to their L-amino acid counterparts .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O6/c1-12(2)10-14(17(23)26-20-15(21)8-9-16(20)22)19-18(24)25-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,19,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZUOMRURVTBMO-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679832
Record name 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-D-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65581-25-1
Record name 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-D-leucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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